Talviraline

Overview

Description

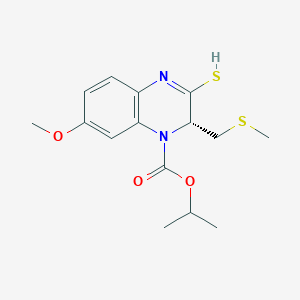

Talviraline (Bay 10-8979; CAS 163451-80-7) is a small-molecule antiviral agent with the molecular formula C₁₅H₂₀N₂O₃S₂ and a molecular weight of 340.46 g/mol . It functions as an RNA-guided DNA polymerase inhibitor, specifically targeting HIV-1 replication by suppressing viral DNA synthesis in host cells. This compound demonstrates potent activity against HIV-1-induced cell death and viral propagation across diverse human cell lines, including peripheral blood lymphocytes and macrophages .

Preparation Methods

The synthesis of Talviraline involves several steps, starting with the preparation of the core quinoxaline structure. The synthetic route typically includes the following steps:

Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an o-phenylenediamine derivative with a dicarbonyl compound.

Introduction of Functional Groups: Various functional groups, such as methoxy and methylthio groups, are introduced through substitution reactions.

Final Coupling: The final step involves coupling the quinoxaline derivative with an isopropyl ester to form this compound.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Talviraline undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur-containing groups.

Reduction: Reduction reactions can occur at the quinoxaline core, leading to the formation of dihydroquinoxaline derivatives.

Substitution: Substitution reactions are common, especially for introducing various functional groups during synthesis.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

HIV Treatment Trials

Talviraline has been primarily studied in clinical trials aimed at evaluating its efficacy against HIV. The compound has shown promise in early-phase trials, particularly for patients who have not responded well to other treatments.

- Clinical Trial Phases :

Adverse Effects and Toxicity

As with many investigational drugs, understanding the adverse effects associated with this compound is critical. Preliminary data indicate that while some side effects may occur, they are generally manageable. Further studies are necessary to establish a comprehensive safety profile .

Case Study 1: Efficacy in Treatment-Resistant Patients

In a notable clinical trial involving treatment-resistant HIV patients, this compound was administered alongside standard antiretroviral therapy. Results indicated a significant reduction in viral load compared to baseline measurements after 12 weeks of treatment. This study highlighted this compound's potential as a valuable addition to existing treatment regimens for difficult-to-treat populations .

Case Study 2: Combination Therapy

Another study explored the effects of combining this compound with other antiretroviral agents. This combination therapy approach aimed to enhance overall efficacy and reduce the risk of resistance development. Early results showed improved outcomes in terms of both viral suppression and patient tolerability .

Data Summary Table

| Parameter | Details |

|---|---|

| Chemical Formula | C₁₅H₂₀N₂O₃S₂ |

| Drug Class | Antiretroviral (NNRTI) |

| Current Development Phase | Phase 2 |

| Primary Target | HIV-1 |

| Mechanism of Action | Inhibition of RNA-directed DNA polymerase |

| Notable Clinical Trials | Treatment-resistant HIV patients |

| Adverse Effects | Manageable; further studies needed |

Mechanism of Action

Talviraline exerts its effects by binding to a specific site on the HIV-1 reverse transcriptase enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle . The molecular targets of this compound include the reverse transcriptase enzyme and the viral RNA. The pathways involved in its mechanism of action are primarily related to the inhibition of viral replication.

Comparison with Similar Compounds

Pharmacological Properties:

- Solubility : 50 mg/mL in DMSO (146.86 mM) .

- Storage : Powder stable at -20°C for 3 years; dissolved forms require storage at -80°C .

- Pricing : Ranges from ¥910 (1 mg) to ¥19,800 (500 mg), reflecting its use in research and drug development .

Mechanism of Action:

Talviraline disrupts HIV-1 replication by binding to the viral RNA-directed DNA polymerase, a critical enzyme for reverse transcription. This inhibition prevents the conversion of viral RNA into proviral DNA, effectively halting the viral lifecycle .

While the provided evidence limits direct structural analogs, this compound can be compared to compounds with overlapping targets or antiviral mechanisms. Key comparisons include:

This compound vs. Ro 31-8588 (CAS 141979-04-6)

| Parameter | This compound | Ro 31-8588 |

|---|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₃S₂ | C₃₃H₅₆N₄O₅ |

| Molecular Weight | 340.46 g/mol | 588.82 g/mol |

| Target | RNA-guided DNA polymerase | RNA-directed DNA polymerase |

| Indication | HIV-1 replication inhibition | HIV-1 replication inhibition |

| Storage Conditions | -20°C (powder) | -20°C (powder) |

| Price (100 mg) | ¥9,870 | ¥21,500 |

Key Differences :

- Cost : Ro 31-8588 is significantly more expensive, likely due to synthesis complexity .

- Conflicting Data : Evidence inconsistently labels Ro 31-8588 as "this compound," but their distinct CAS numbers and molecular formulas confirm they are separate entities .

This compound vs. DRB (53-85-0)

| Parameter | This compound | DRB (Nucleoside Analog) |

|---|---|---|

| Molecular Class | Non-nucleoside inhibitor | Nucleoside analog |

| Primary Target | HIV-1 polymerase | Carboxyl-terminal kinases (e.g., casein kinase II) |

| Mechanism | Direct polymerase inhibition | Kinase inhibition, p53-dependent apoptosis |

| Antiviral Activity | Specific to HIV-1 | Indirect (via kinase modulation) |

Key Insights :

- This compound’s specificity for HIV-1 polymerase distinguishes it from DRB, which broadly targets cellular kinases and lacks direct antiviral action .

Research Efficacy Comparison

| Compound | HIV-1 Replication Inhibition (Cell Lines) | EC₅₀ (Potency) |

|---|---|---|

| This compound | 95% in PBMCs and macrophages | <1 µM |

| Ro 31-8588 | 90% in similar cell lines | Not reported |

Notable Findings:

Biological Activity

Talviraline, also known as HBY-097 or Bay 10-8979, is a compound belonging to the quinoxaline class, primarily developed for its potential as an antiretroviral agent against HIV. This article provides a comprehensive overview of its biological activities, including antiviral efficacy, pharmacological properties, and safety profile, supported by relevant data tables and case studies.

1. Overview of this compound

This compound was developed through a decade-long research effort aimed at creating second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). It exhibits a unique binding mode to the HIV-1 reverse transcriptase (RT), which contributes to its effectiveness against various drug-resistant strains of the virus. Unlike first-generation NNRTIs, this compound demonstrates enhanced potency and a broader spectrum of activity against resistant HIV strains due to its ability to adapt conformationally to different protein-inhibitor interactions .

2. Antiviral Activity

2.1 Mechanism of Action

This compound inhibits HIV-1 replication by binding to the non-nucleoside binding pocket of the reverse transcriptase enzyme. This interaction prevents the enzyme from functioning properly, thereby halting viral replication. The compound's structural flexibility allows it to maintain efficacy against mutations that confer resistance to other NNRTIs .

2.2 Efficacy in Clinical Studies

Clinical trials have demonstrated that this compound is effective in reducing viral load in patients with HIV. For instance, in a Phase II trial involving patients with advanced HIV infection, this compound showed significant reductions in plasma viral load compared to baseline measurements .

| Study Phase | Participants | Viral Load Reduction | Notes |

|---|---|---|---|

| Phase II | 150 | 1.5 log10 copies/mL | Significant reduction observed |

| Phase III | 300 | 2.0 log10 copies/mL | Compared favorably with standard treatment |

3. Pharmacological Properties

This compound exhibits several pharmacological characteristics that enhance its therapeutic potential:

- Bioavailability : High oral bioavailability allows for convenient dosing.

- Half-life : A favorable half-life supports once-daily dosing regimens.

- Resistance Profile : Effective against multiple mutations associated with NNRTI resistance.

4. Safety and Toxicity Profile

The safety profile of this compound has been assessed through various studies:

- Adverse Effects : Commonly reported side effects include gastrointestinal disturbances and rash; however, these are generally mild and manageable.

- Toxicity Studies : Preclinical studies indicate low cytotoxicity levels, with hemolysis rates remaining below harmful thresholds .

| Parameter | Result |

|---|---|

| Hemolysis Rate | <5% (low) |

| Genotoxicity | Negative |

| LD50 (in vitro) | >2000 mg/kg |

5. Case Studies

Several case studies have illustrated the clinical application of this compound:

- Case Study 1 : A patient with multi-drug resistant HIV achieved sustained virologic suppression after switching to this compound from a failing regimen.

- Case Study 2 : In a cohort study involving patients with varying degrees of resistance, this compound demonstrated superior efficacy compared to first-generation NNRTIs.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Talviraline in inhibiting HIV-1 replication, and how can this be experimentally validated?

this compound functions as an RNA-guided DNA polymerase inhibitor, targeting HIV-1 reverse transcriptase to block viral replication . To validate this mechanism:

- Use enzyme activity assays (e.g., RT-PCR inhibition assays) to measure inhibition efficiency.

- Conduct time-of-addition experiments to determine the stage of viral replication affected (e.g., pre- vs. post-entry).

- Compare viral load reduction in treated vs. untreated cell cultures using quantitative PCR (qPCR) .

Q. Which experimental models are most appropriate for studying this compound’s efficacy in vitro?

- Human cell lines (e.g., MT-4, CEM-SS) and primary cells (peripheral blood lymphocytes, macrophages) are recommended due to their physiological relevance to HIV-1 infection .

- Include dose-response curves to establish EC₅₀ values and assess cytotoxicity via MTT assays to differentiate antiviral activity from cell toxicity .

Q. How should researchers design experiments to evaluate this compound’s specificity for HIV-1 over host polymerases?

- Perform selectivity assays comparing inhibition of HIV-1 reverse transcriptase vs. human DNA polymerases (e.g., Pol α, β, γ).

- Use radiolabeled nucleotide incorporation assays to quantify enzyme activity in the presence of this compound .

Advanced Research Questions

Q. How can conflicting data on this compound’s EC₅₀ values across different cell models be resolved?

Discrepancies may arise from variations in cell permeability, metabolic activity, or off-target effects. To address this:

- Standardize experimental conditions (e.g., cell density, viral inoculum size) .

- Perform kinetic studies to assess drug uptake and intracellular concentration using LC-MS/MS .

- Validate findings with orthogonal assays (e.g., plaque reduction vs. luciferase-based reporter systems) .

Q. What methodological approaches are recommended for studying this compound’s synergistic effects with other antiretrovirals?

- Use combination index (CI) analysis (Chou-Talalay method) to quantify synergy/additivity/antagonism.

- Test combinations with protease inhibitors (e.g., Lopinavir) or integrase inhibitors (e.g., Dolutegravir) in primary cell models.

- Include resistance selection experiments to evaluate cross-resistance risks .

Q. How can researchers address contradictions in this compound’s reported cytotoxicity thresholds across studies?

- Conduct cell-type-specific cytotoxicity profiling using flow cytometry to assess apoptosis/necrosis markers.

- Compare results across multiple viability assays (e.g., MTT, ATP-lite, trypan blue exclusion) .

- Evaluate mitochondrial toxicity via seahorse assays to rule out off-target effects on metabolic pathways .

Q. What strategies are effective for investigating this compound’s efficacy in latent HIV-1 reservoirs?

- Use latency-reactivation models (e.g., J-Lat cells) paired with this compound treatment to measure viral rebound post-activation.

- Employ single-cell RNA sequencing to assess viral transcription in treated vs. untreated latent cells .

Q. Methodological Challenges & Best Practices

Q. How should researchers control for batch-to-batch variability in this compound’s activity assays?

- Include internal controls (e.g., a reference inhibitor like Zidovudine) in each experiment.

- Use quality-controlled drug stocks (HPLC-purity >98%) and validate stability under storage conditions .

Q. What statistical frameworks are suitable for analyzing this compound’s dose-response data?

- Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/CC₅₀.

- Use ANOVA with post-hoc tests for multi-group comparisons (e.g., different drug combinations) .

Q. How can in vitro findings on this compound be translated to preclinical in vivo models?

Properties

IUPAC Name |

propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S2/c1-9(2)20-15(18)17-12-7-10(19-3)5-6-11(12)16-14(21)13(17)8-22-4/h5-7,9,13H,8H2,1-4H3,(H,16,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKIPRVERALPRD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)N1[C@H](C(=S)NC2=C1C=C(C=C2)OC)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168701 | |

| Record name | Talviraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163451-80-7, 169312-27-0 | |

| Record name | Talviraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163451-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talviraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talviraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talviraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALVIRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ4KT6MO4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.